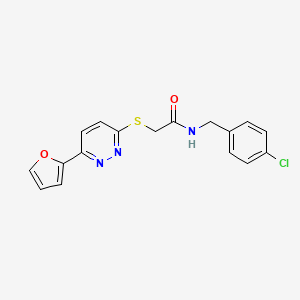![molecular formula C14H16ClN3O B2909397 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411274-72-9](/img/structure/B2909397.png)
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, also known as CEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEP is a potent and selective inhibitor of the protein kinase R (PKR), which is involved in the regulation of cellular responses to stress and viral infection.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been extensively studied for its potential applications in various fields such as virology, immunology, and cancer research. As an inhibitor of PKR, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been shown to suppress the replication of several viruses such as HIV, HCV, and HSV-1. In addition, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been reported to enhance the antiviral activity of interferon-alpha and ribavirin. 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has also been studied for its immunomodulatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Moreover, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide inhibits the activity of PKR, which is a serine/threonine kinase that is activated in response to various stress signals such as viral infection, double-stranded RNA, and oxidative stress. PKR activation leads to the phosphorylation of eIF2-alpha, which inhibits protein synthesis and induces apoptosis. 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide binds to the catalytic domain of PKR and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to eIF2-alpha phosphorylation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been shown to have several biochemical and physiological effects, including inhibition of viral replication, immunomodulation, and induction of apoptosis in cancer cells. In addition, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been reported to reduce oxidative stress and inflammation in various cell types. 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for PKR inhibition. 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide is also relatively stable and can be easily synthesized in large quantities. However, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. Moreover, 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, including its potential applications in viral diseases, cancer therapy, and neurodegenerative disorders. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide in vivo, as well as its potential toxicity and side effects. In addition, the development of novel analogs of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide with improved solubility and potency may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide involves a series of chemical reactions that start with the reaction of 2-bromoacetophenone with 2-phenylethylamine to form 2-(2-phenylethyl)acetophenone. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce 2-(2-phenylethyl)pyrazoline. The final step involves the reaction of 2-(2-phenylethyl)pyrazoline with chloroacetyl chloride to form 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide. The synthesis of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and HPLC.
Propiedades
IUPAC Name |
2-chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)16-11-13-6-8-17-18(13)9-7-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMHKYWPGZJDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

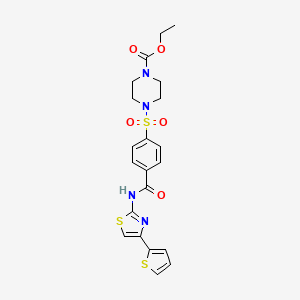
![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
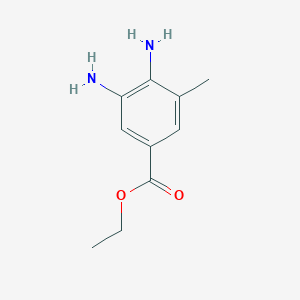
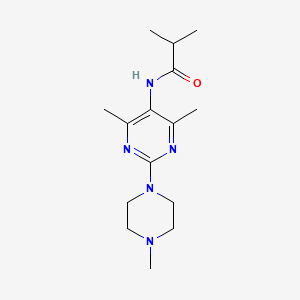
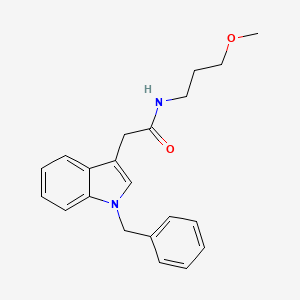
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)
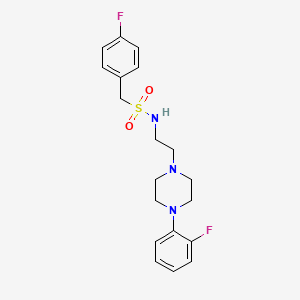
![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
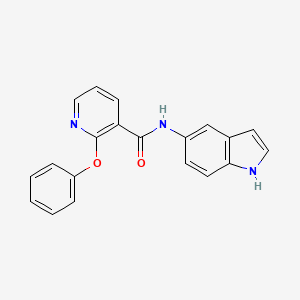
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)
